molecular formula C15H13BrN2O B098166 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 17972-72-4

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B098166
CAS No.: 17972-72-4
M. Wt: 317.18 g/mol
InChI Key: OHKBVRBTRGJEMT-UHFFFAOYSA-N
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Description

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 5th position of the benzodiazepine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products include N-oxides and hydroxylated derivatives.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.

    Medicine: Research focuses on its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.

Properties

IUPAC Name

7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBVRBTRGJEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377841
Record name 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17972-72-4
Record name 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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